2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone
Overview
Description
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone is a compound that features a phenyl group attached to an ethanone moiety, which is further substituted with a 1-methyl-1H-imidazol-2-yl group. This compound is part of the imidazole family, known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) . Industrial production methods often employ nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like TBHP.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common reagents include nickel catalysts, TBHP, and various amines. Major products from these reactions include disubstituted imidazoles and other functionalized derivatives .
Scientific Research Applications
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and disrupting microbial cell functions. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .
Comparison with Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone can be compared with other imidazole derivatives such as:
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar structure but with an ethanol group instead of an ethanone.
(1-Methyl-1H-imidazol-2-yl)(phenyl)methanol: Features a methanol group instead of an ethanone.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound in various fields .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNXOPFBZJAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514763 | |
Record name | 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52083-24-6 | |
Record name | 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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